molecular formula C₁₄H₂₄O₈ B022696 Valproic acid glucuronide CAS No. 60113-83-9

Valproic acid glucuronide

Cat. No.: B022696
CAS No.: 60113-83-9
M. Wt: 320.34 g/mol
InChI Key: XXKSYIHWRBBHIC-JVWRJRKNSA-N
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Mechanism of Action

Target of Action

Valproic acid glucuronide is a metabolite of Valproic acid . Valproic acid primarily targets the central nervous system and has been reported to potentially enhance central GABAergic neurotransmission and inhibit Na+ channels . It is used as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy and bipolar disorder .

Mode of Action

this compound, like its parent compound, is thought to exert its effects through a variety of mechanisms. It is reported to increase γ-aminobutyric acid (GABA)-ergic transmission, reduce the release and/or effects of excitatory amino acids, block voltage-gated sodium channels, and modulate dopaminergic and serotoninergic transmission . It also impacts fatty acid metabolism .

Biochemical Pathways

Valproic acid is extensively metabolized in the liver through multiple metabolic pathways including O-glucuronidation, β-oxidation, ω-oxidation hydroxylation, ketone formation, and desaturation . This compound is the product of the O-glucuronidation pathway .

Pharmacokinetics

After oral ingestion, valproic acid is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 0.13–0.19 L/kg, while in children, it is 0.20–0.30 L/kg, and plasma protein binding is 90% . Valproic acid is extensively metabolized in the liver, with this compound being one of the most abundant metabolites . Approximately 1–3% of an administered dose is excreted as unchanged valproic acid in urine .

Result of Action

The primary result of the action of this compound is the control of seizures. In epileptics, valproic acid is used to control absence seizures, tonic-clonic seizures (grand mal), complex partial seizures, and the seizures associated with Lennox-Gastaut syndrome . It also has mood-stabilizing effects and is used in the treatment of bipolar disorder .

Biochemical Analysis

Biochemical Properties

Valproic Acid Glucuronide is a product of the glucuronidation metabolic pathway of Valproic Acid . This pathway involves the action of UGT1A3 and UGT2B7 isoenzymes . The glucuronidation process is a major phase II metabolic pathway, which enhances the solubility of hydrophobic compounds, facilitating their elimination from the body .

Cellular Effects

The cellular effects of this compound are not fully understood. As a metabolite of Valproic Acid, it may share some of the parent compound’s effects on cells. Valproic Acid is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Valproic Acid, the parent compound, exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The parent compound, Valproic Acid, has been observed to have time-dependent effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The parent compound, Valproic Acid, has been studied extensively in animal models, and its effects are known to vary with dosage .

Metabolic Pathways

This compound is involved in the glucuronidation metabolic pathway of Valproic Acid . This pathway involves the action of UGT1A3 and UGT2B7 isoenzymes .

Transport and Distribution

The parent compound, Valproic Acid, is known to be rapidly absorbed and distributed within the body .

Subcellular Localization

As a metabolite of Valproic Acid, it may share some of the parent compound’s subcellular localization characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valproic acid glucuronide involves the glucuronidation of valproic acid. This process can be achieved using enzymatic methods, where valproic acid is conjugated with glucuronic acid in the presence of enzymes such as UDP-glucuronosyltransferases (UGTs) . The reaction typically occurs in the liver, where UGTs catalyze the transfer of glucuronic acid to valproic acid, forming this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where valproic acid and glucuronic acid are combined in the presence of UGT enzymes under controlled conditions. The reaction mixture is then purified to isolate this compound .

Biological Activity

Valproic acid glucuronide (VPAG) is a significant metabolite of valproic acid (VPA), a widely used anticonvulsant and mood-stabilizing drug. Understanding the biological activity of VPAG is crucial for elucidating its pharmacological effects, interactions, and implications in therapeutic contexts. This article explores the metabolic pathways, enzymatic interactions, and clinical implications of VPAG, supported by relevant data tables and case studies.

Metabolism and Formation of this compound

Valproic acid undergoes extensive metabolism primarily through glucuronidation, which accounts for approximately 20-70% of its elimination from the body. The formation of VPAG occurs mainly in the liver via the action of UDP-glucuronosyltransferases (UGTs). Notably, several UGT isoforms catalyze this reaction, including UGT1A4, UGT1A8, and UGT1A10, with UGT2B7 showing the highest intrinsic clearance rates .

Table 1: Enzymatic Activity in VPAG Formation

UGT Isoform Intrinsic Clearance Activity
UGT1A4ModerateCatalyzes VPAG formation
UGT1A8ModerateCatalyzes VPAG formation
UGT1A10ModerateCatalyzes VPAG formation
UGT2B7HighestMost efficient in forming VPAG
UGT1A1NoneNo activity towards VPA glucuronidation

Pharmacokinetics and Variability

Research indicates significant variability in the formation rates of VPAG among different populations. A study comparing elderly and younger human liver microsomes found that while the average formation rates were similar across age groups, intrinsic clearance varied significantly within each group. For instance, VPAG formation ranged from 6.0 to 53.4 nmol/min/mg protein , highlighting considerable interindividual variability .

Case Study: Age-Related Variability in VPAG Formation

In a study assessing the impact of aging on VPA metabolism, researchers found that elderly subjects exhibited a range of glucuronidation rates that were not significantly different from younger subjects. However, individual responses to VPA treatment varied widely, suggesting that factors such as genetic polymorphisms in UGT enzymes could influence therapeutic outcomes .

Drug Interactions Involving this compound

The interaction between valproic acid and other drugs can significantly affect its pharmacokinetics. Notably, carbapenem antibiotics have been shown to decrease plasma levels of VPA by inhibiting the hydrolysis of VPAG. The enzyme acylpeptide hydrolase (APEH) plays a crucial role in this interaction by hydrolyzing VPAG back to VPA. Inhibition of APEH by carbapenems leads to reduced availability of active VPA, which can impair seizure control in patients .

Table 2: Drug Interaction Effects on VPA Levels

Drug Effect on VPA Levels Mechanism
CarbapenemsDecreaseInhibition of VPAG hydrolysis by APEH
Other AntiepilepticsVariablePotential competition for metabolic pathways

Clinical Implications

The understanding of VPAG's biological activity has significant implications for clinical practice. Variability in glucuronidation can influence drug dosing strategies, particularly in populations with differing metabolic capacities. Clinicians must consider these factors when prescribing VPA to ensure optimal therapeutic outcomes.

Case Study: Malabsorption and Dosing Adjustments

A clinical case involving a 30-year-old female patient with juvenile myoclonic epilepsy highlighted issues related to malabsorption of VPA. Following adjustments to her formulation and dosage based on therapeutic drug monitoring, significant improvements were observed in seizure frequency and EEG recordings. This case underscores the importance of individualized treatment plans that account for metabolic variability .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKSYIHWRBBHIC-JVWRJRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311881
Record name Valproic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valproic acid glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60113-83-9
Record name Valproic acid glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60113-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valproic acid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALPROATE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB05J7266C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valproic acid glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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